molecular formula C12H10FNO2S B14538176 2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine CAS No. 62381-95-7

2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14538176
CAS No.: 62381-95-7
M. Wt: 251.28 g/mol
InChI Key: NJRLJRHYMMCGNQ-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is an organic compound that features a pyridine ring substituted with a fluorophenyl group and a methanesulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and pyridine derivatives.

    Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Sulfoxidation: The methanesulfinyl group is introduced through a sulfoxidation reaction, which involves the oxidation of a sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as signal transduction and metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is unique due to its specific substitution pattern and the presence of both a fluorophenyl and a methanesulfinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62381-95-7

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfinyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H10FNO2S/c13-11-5-3-4-10(8-11)9-17(16)12-6-1-2-7-14(12)15/h1-8H,9H2

InChI Key

NJRLJRHYMMCGNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)S(=O)CC2=CC(=CC=C2)F)[O-]

Origin of Product

United States

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